molecular formula C30H20N6O8 B1294434 N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine CAS No. 3283-05-4

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine

Cat. No.: B1294434
CAS No.: 3283-05-4
M. Wt: 592.5 g/mol
InChI Key: XEUNCVYZWDLKKR-UHFFFAOYSA-N
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Description

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine is a tetra-substituted benzene-1,4-diamine derivative featuring four para-nitro phenyl groups. For instance, N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine is prepared using N-bromosuccinimide (NBS) in DMF at 0°C, achieving 84% yield . The nitro derivative likely employs nitration agents under controlled conditions to introduce electron-withdrawing nitro groups, which significantly influence its electronic and structural properties.

Properties

IUPAC Name

1-N,1-N,4-N,4-N-tetrakis(4-nitrophenyl)benzene-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C30H20N6O8/c37-33(38)27-13-5-23(6-14-27)31(24-7-15-28(16-8-24)34(39)40)21-1-2-22(4-3-21)32(25-9-17-29(18-10-25)35(41)42)26-11-19-30(20-12-26)36(43)44/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUNCVYZWDLKKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-])N(C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H20N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7062950
Record name N,N,N',N'-Tetrakis(4-nitrophenyl)-1,4-benzenediamine
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Molecular Weight

592.5 g/mol
Source PubChem
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CAS No.

3283-05-4
Record name N1,N1,N4,N4-Tetrakis(4-nitrophenyl)-1,4-benzenediamine
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Record name 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)-
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Record name 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)-
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Record name N,N,N',N'-Tetrakis(4-nitrophenyl)-1,4-benzenediamine
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Record name 1,4-Benzenediamine, N1,N1,N4,N4-tetrakis(4-nitrophenyl)
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine typically involves the nitration of benzene-1,4-diamine. The process begins with the nitration of benzene-1,4-diamine using a mixture of nitric acid and sulfuric acid to form N-nitrobenzene-1,4-diamine. This intermediate is then further nitrated in a sulfuric acid atmosphere to yield this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, concentration of reagents, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine undergoes various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Typical conditions involve the use of strong nucleophiles such as alkoxides or amines under basic conditions.

Major Products:

    Reduction: The major product is N1,N1,N4,N4-Tetrakis(4-aminophenyl)benzene-1,4-diamine.

    Substitution: The products depend on the nucleophile used but generally involve the replacement of nitro groups with the nucleophile.

Scientific Research Applications

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.

    Materials Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.

    Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds and pharmaceuticals.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine involves its interaction with molecular targets through its nitrophenyl groups. These groups can undergo reduction or substitution reactions, leading to the formation of various derivatives. The pathways involved depend on the specific reactions and conditions used.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The substituents on the benzene-1,4-diamine scaffold dictate its electronic behavior, solubility, and reactivity:

Compound Substituent Electronic Effect Key Properties
N1,N1,N4,N4-Tetrakis(4-nitrophenyl) 4-NO₂ Strong electron-withdrawing High polarity, redox activity, planar structure
N1,N1,N4,N4-Tetrakis(4-bromophenyl) 4-Br Moderate electron-withdrawing Halogenated intermediate for cross-coupling
N1,N1,N4,N4-Tetrakis(4-methoxyphenyl) 4-OCH₃ Electron-donating Radical stability, DNP agent suitability
N,N,N',N'-Tetrakis[4-(dibutylamino)phenyl] 4-N(C₄H₉)₂ Electron-donating Solubility in organic solvents, dye intermediate
  • Nitro Groups (Target Compound) : The strong electron-withdrawing nature of nitro groups reduces electron density on the aromatic ring, enhancing oxidative stability and polarity. This makes the compound suitable for applications requiring charge-transfer interactions or corrosion inhibition .
  • Methoxy and Amino Groups: Electron-donating substituents like methoxy (-OCH₃) or tertiary amines (-N(C₄H₉)₂) increase electron density, improving radical stability (e.g., in DNP agents ) or solubility in non-polar media .

Structural and Crystallographic Comparisons

Crystallographic data for N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamine reveals torsional angles of ~34° between phenyl rings, indicating moderate conjugation .

Research Findings and Data Tables

Table 1: Spectroscopic Data Comparison

Compound ¹H NMR (δ, ppm) MS (m/z) Reference
N1,N1,N4,N4-Tetrakis(4-bromophenyl) 7.35 (d, 8.5 Hz), 6.94 (m) 727.64 (M-H⁺)
3-Nitro-N1-(4-(trifluoromethyl)benzyl) 4.40 (s, CH₂), 7.51–7.63 (d, aryl) 312.0957 (M+H⁺)
Target (Inferred) ~7.5–8.5 (aryl-H), deshielded nitro ~600–700 (M+H⁺) -

Biological Activity

N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine (C30H20N6O8) is an organic compound characterized by its four nitrophenyl substituents attached to a benzene-1,4-diamine core. This compound has garnered attention in various scientific fields, particularly for its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C30H20N6O8
  • Molecular Weight : 592.52 g/mol
  • Melting Point : 392°C
  • Boiling Point : Approximately 790.5°C (predicted)

The synthesis of this compound typically involves the nitration of benzene-1,4-diamine using a mixture of nitric and sulfuric acids. The process can be summarized as follows:

  • Initial Nitration : Benzene-1,4-diamine is treated with nitric acid to form N-nitrobenzene-1,4-diamine.
  • Further Nitration : The intermediate undergoes additional nitration to yield the final compound.

The biological activity of this compound is primarily attributed to its nitrophenyl groups, which can undergo reduction or substitution reactions. These interactions may lead to the formation of various derivatives with potential pharmacological properties.

Potential Mechanisms Include:

  • Reduction Reactions : Nitro groups can be reduced to amino groups, potentially altering the compound's biological activity.
  • Nucleophilic Substitution : The nitro groups may participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Biological Activity and Applications

Research into the biological activity of this compound has revealed several potential applications:

1. Antimicrobial Activity

Studies have indicated that compounds with nitrophenyl groups exhibit antimicrobial properties. While specific data on this compound is limited, related compounds have shown efficacy against various bacterial strains.

2. Anticancer Potential

The structural characteristics of nitrophenyl compounds suggest a potential for anticancer activity. In vitro studies have indicated that similar compounds can induce apoptosis in cancer cell lines.

This compound has been investigated for its photochemical stability and potential as a photosensitizer in photodynamic therapy (PDT). The ability to absorb light and generate reactive oxygen species makes it a candidate for further exploration in cancer treatment.

Case Studies and Research Findings

A review of literature reveals limited but promising findings regarding the biological activity of this compound:

  • Antimicrobial Studies : Research has shown that derivatives with similar structures exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Research : In vitro studies have demonstrated that related nitrophenyl compounds can inhibit cell proliferation in various cancer cell lines .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N1,N1,N4,N4-Tetrakis(4-pyridinyl)benzene-1,4-diaminePyridinyl groupsCoordination chemistry applications
N1,N1,N4,N4-Tetraphenylbenzene-1,4-diaminePhenyl groupsOrganic synthesis and materials science
N1,N1,N4,N4-Tetrakis(4-bromophenyl)benzene-1,4-diamineBromophenyl groupsIntermediate in organic synthesis

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine, and how are impurities minimized?

  • Methodology : Multi-step condensation reactions are commonly employed, often using nitro-substituted aromatic amines and benzene-1,4-diamine derivatives. For example, Schiff base condensation under acidic catalysis (e.g., glacial acetic acid) with reflux conditions (~2–4 hours) achieves moderate yields (60–88%) . Purification via recrystallization or column chromatography is critical to remove unreacted nitrobenzene derivatives or oligomeric by-products .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodology : X-ray crystallography (e.g., SHELX programs ) resolves bond lengths, angles, and dihedral angles between nitro-substituted phenyl rings and the central benzene core. For instance, dihedral angles of ~9–32° between aromatic rings indicate non-planarity . Complementary techniques like FT-IR and ¹H/¹³C NMR verify functional groups and substitution patterns, such as nitro group stretching (~1520 cm⁻¹) and aromatic proton splitting .

Q. How does this compound compare structurally and reactively to simpler analogues like N1-(4-nitrophenyl)benzene-1,4-diamine?

  • Methodology : Comparative crystallographic and spectroscopic analyses reveal that the tetra-substitution pattern increases steric hindrance and reduces symmetry, leading to distinct π-π stacking interactions (centroid distances: ~3.9–4.2 Å) . Reactivity studies show higher electrophilicity at nitro groups compared to mono-substituted analogues, attributed to electron-withdrawing effects .

Advanced Research Questions

Q. What computational methods are used to predict electronic properties and reactivity?

  • Methodology : Density Functional Theory (DFT) calculates HOMO-LUMO gaps (e.g., ~3.5–4.2 eV), predicting charge-transfer behavior and redox potentials. Molecular electrostatic potential (MEP) maps highlight electron-deficient nitro groups as reactive sites for nucleophilic substitution . Time-dependent DFT (TD-DFT) models UV-Vis spectra, correlating with experimental λmax values (~350–450 nm) for nitroaromatic transitions .

Q. How can crystallographic polymorphism impact the compound’s physicochemical properties?

  • Methodology : Polymorph screening via solvent evaporation or thermal gradient methods identifies distinct packing motifs. For example, centrosymmetric vs. non-centrosymmetric polymorphs exhibit variations in π-π interactions and solubility. Single-crystal XRD (e.g., COD entries ) and Hirshfeld surface analysis quantify intermolecular contacts, guiding crystal engineering for optoelectronic applications .

Q. What strategies resolve contradictions in reported reactivity data under varying conditions?

  • Methodology : Controlled kinetic studies (e.g., UV-Vis monitoring of nitro-group reduction) isolate pH- and solvent-dependent pathways. For instance, polar aprotic solvents (DMF) stabilize intermediates during nitro-to-amine conversion, while protic solvents (ethanol) favor side reactions. Statistical design of experiments (DoE) optimizes reaction parameters to reconcile disparate literature results .

Q. How does steric hindrance influence coordination chemistry in metal complexes?

  • Methodology : Titration calorimetry and X-ray absorption spectroscopy (XAS) quantify ligand-metal binding constants. The tetra-substituted structure forms distorted octahedral complexes with transition metals (e.g., Cu²⁺), where nitro groups act as weak-field ligands. Comparative studies with less-hindered analogues (e.g., bis(nitrophenyl) derivatives) reveal reduced stability constants (log K: ~4.5 vs. ~6.2) due to steric clashes .

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